Product packaging for Isovalerylglucuronide(Cat. No.:CAS No. 88070-93-3)

Isovalerylglucuronide

Cat. No.: B1614803
CAS No.: 88070-93-3
M. Wt: 278.26 g/mol
InChI Key: VOJAALAAOYUSCT-ZCLKDUABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovalerylglucuronide is a diagnostic acyl glucuronide metabolite identified in the urine of patients with Isovaleric Acidemia (IVA), an inborn error of leucine metabolism . Its formation via glucuronidation represents a significant detoxification pathway, particularly when the primary glycine conjugation system becomes saturated . Quantitative studies of urine specimens from IVA patients have shown that the excretion of this compound often correlates with high levels of other disease markers, such as 3-hydroxyisovaleric acid, underscoring its role as an alternative route for the elimination of toxic isovaleric acid . Researchers should note that this compound can undergo intramolecular rearrangement in alkaline solutions, forming isomers with the acyl moiety on different carbon positions of the glucuronic acid ring, which is a critical consideration for analytical method development . As a stable, water-soluble conjugate, this compound is vital for studies focused on metabolic detoxification mechanisms, the pathophysiology of organic acidemias, and the development of new diagnostic assays. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O8 B1614803 Isovalerylglucuronide CAS No. 88070-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88070-93-3

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methylbutanoyloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C11H18O8/c1-4(2)3-5(12)18-11-8(15)6(13)7(14)9(19-11)10(16)17/h4,6-9,11,13-15H,3H2,1-2H3,(H,16,17)/t6-,7-,8+,9-,11+/m0/s1

InChI Key

VOJAALAAOYUSCT-ZCLKDUABSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Other CAS No.

88070-93-3

physical_description

Solid

Synonyms

isovaleryl-beta-D-glucuronide
isovalerylglucuronide

Origin of Product

United States

Biochemical Pathways and Metabolic Significance of Isovalerylglucuronide

Isovalerylglucuronide within Branched-Chain Amino Acid Catabolism

The metabolic journey of this compound begins with the breakdown of leucine (B10760876), one of the three branched-chain amino acids (BCAAs). ontosight.ai This process is essential for regulating leucine levels and producing energy. ontosight.ai

Leucine Degradation and Isovaleryl-CoA Formation

The catabolism of leucine is a multi-step process that occurs within the mitochondria. ontosight.aiwikipedia.org The initial steps involve:

Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by the enzyme branched-chain aminotransferase (BCAT). ontosight.ai

Oxidative Decarboxylation: KIC is then oxidized to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC). ontosight.ai

Isovaleryl-CoA is a key intermediate in this pathway. wikipedia.org Under normal metabolic conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA, which then enters subsequent steps of the pathway to ultimately produce acetoacetate (B1235776) and acetyl-CoA. ontosight.aiwikipedia.org These products can then be used for energy production. ontosight.ai

Enzymatic Derivations from Isovaleryl-CoA in Metabolic Disorders

In certain inherited metabolic disorders, the normal breakdown of leucine is impaired. The most notable of these is Isovaleric Acidemia (IVA) , an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD). researchgate.netnewenglandconsortium.orgnih.gov This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives. researchgate.netnih.gov

When IVD is deficient, the body utilizes alternative metabolic pathways to handle the excess isovaleryl-CoA. This results in the formation and accumulation of several metabolites, including:

Isovaleric acid: Formed from the hydrolysis of isovaleryl-CoA. researchgate.net

Isovalerylglycine (IVG): Formed by the conjugation of isovaleryl-CoA with glycine (B1666218). researchgate.net This is a major detoxification pathway in IVA. nih.gov

Isovalerylcarnitine (B1198194) (C5-carnitine): Formed by the conjugation of isovaleryl-CoA with carnitine. researchgate.netmdpi.com

3-Hydroxyisovaleric acid: A product of the alternative oxidation of isovaleric acid. researchgate.netuva.nl

The accumulation of these metabolites, particularly isovaleric acid, can lead to metabolic crises characterized by acidosis, lethargy, and a distinctive "sweaty feet" odor. newenglandconsortium.orghee.nhs.uk

Glucuronidation as a Biotransformation Mechanism for Isovalerate

Glucuronidation is a major phase II metabolic reaction that enhances the water solubility of various compounds, facilitating their excretion from the body. ontosight.ai

Biosynthesis of this compound via Glucuronide Conjugation

In the context of IVA, when the primary detoxification pathway of glycine conjugation becomes saturated, the body employs glucuronidation as an additional mechanism to eliminate excess isovalerate. nih.gov Isovaleric acid is conjugated with glucuronic acid in the liver to form this compound. ontosight.ai This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). hmdb.cahyphadiscovery.com The resulting this compound is a water-soluble compound that can be readily excreted in the urine. ontosight.ai

Role of this compound in Metabolic Detoxification

The formation of this compound serves as an important detoxification mechanism in patients with isovaleric acidemia. nih.gov By converting the less water-soluble and potentially toxic isovaleric acid into a more water-soluble and excretable form, glucuronidation helps to reduce the metabolic burden in individuals with impaired IVD activity. nih.govontosight.ai The identification of this compound in the urine of IVA patients revealed a previously unknown detoxification pathway for this condition. nih.gov

This compound in Broader Metabolic Networks

This compound, a glucuronic acid conjugate of isovaleric acid, participates in wider metabolic networks that extend beyond its well-documented role in specific inborn errors of metabolism. Its formation and presence can intersect with central energy pathways and general detoxification mechanisms, highlighting its significance in the broader context of metabolic homeostasis.

Carbohydrate metabolism, a cornerstone of cellular energy production, involves several key pathways, including glycolysis, the Krebs cycle (also known as the citric acid or TCA cycle), and gluconeogenesis. wikipedia.orglumenlearning.com this compound and its precursors are linked to these pathways, indicating a relationship between leucine catabolism and central energy metabolism.

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating a small amount of ATP and NADH. oregonstate.education The Krebs cycle is a series of chemical reactions that releases stored energy through the oxidation of acetyl-CoA—derived from carbohydrates, fats, and proteins—into ATP and carbon dioxide. wikipedia.orgnih.gov Gluconeogenesis is the synthesis of glucose from non-carbohydrate sources, such as pyruvate, lactate, and certain amino acids, which is critical for maintaining blood glucose levels during fasting. wikipedia.org

The intersection of this compound with these pathways is multifaceted. The precursor of this compound, isovaleric acid, has been shown to be an inhibitor of succinate (B1194679) CoA ligase, an enzyme within the Krebs cycle. mhmedical.com This inhibition can disrupt the flow of the cycle, affecting cellular energy production. Furthermore, metabolomic studies have identified concurrent dysregulation of glycolysis, gluconeogenesis, and the TCA cycle in conditions where urinary this compound levels are elevated, such as in certain idiopathic inflammatory myopathies. nih.gov This suggests a metabolic shift or dysfunction where both leucine catabolism and central carbohydrate pathways are affected. Pathway databases also explicitly map a relationship between this compound and the processes of glycolysis and gluconeogenesis. pathbank.orgsmpdb.capathbank.org

Table 1: Intersections of this compound with Carbohydrate Metabolism

Metabolic PathwayNature of Intersection with this compound MetabolismKey FindingsReferences
Krebs Cycle (TCA Cycle)Inhibition of Key EnzymeThe precursor, isovaleric acid, can inhibit the enzyme succinate CoA ligase, potentially disrupting the cycle's function and cellular energy production. mhmedical.com
Glycolysis / GluconeogenesisCo-dysregulationAlterations in glycolysis and gluconeogenesis pathways have been observed in pathological states where this compound levels are also changed. nih.gov
General ConnectionDatabase LinkageMetabolic pathway databases show a direct connection between the metabolism of this compound and the pathways of glycolysis and gluconeogenesis. pathbank.orgsmpdb.capathbank.org

The conjugation of metabolites with glucuronic acid, a process known as glucuronidation, is a major Phase II detoxification reaction. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of various compounds, facilitating their excretion from the body. nih.govhmdb.ca While the formation of this compound is a known detoxification route in the genetic disorder isovaleric acidemia, its role extends to general detoxification in response to other metabolic stresses. nih.gov

This broader detoxification role is evident in contexts outside of inherited metabolic diseases. For instance, a study on workers occupationally exposed to arsenic, a toxic xenobiotic, identified significant changes in urinary this compound levels. researchgate.net This finding suggests that the glucuronidation of isovaleryl-CoA may be part of the body's metabolic response to cope with xenobiotic toxicity.

Furthermore, elevated levels of this compound have been detected in the urine of patients with certain idiopathic inflammatory myopathies. nih.gov In these conditions, which are not inborn errors of metabolism, mitochondrial dysfunction and inflammation can lead to an accumulation of various metabolites. The increased production of this compound may represent a mechanism to clear accumulating isovaleryl-CoA, thereby mitigating cellular toxicity arising from the underlying pathology. nih.gov The process of glucuronidation, therefore, serves as a versatile detoxification strategy for both endogenous compounds that accumulate during pathological states and for exogenous substances (xenobiotics). nih.gov

Table 2: this compound in General Detoxification

ContextRole of this compoundSupporting EvidenceReferences
General Xenobiotic MetabolismActs as a water-soluble conjugate for excretion.Glucuronidation is a major Phase II detoxification pathway for xenobiotics and endogenous compounds, catalyzed by UGT enzymes. nih.govhmdb.ca
Occupational Toxin ExposureMetabolite marker of response to toxicity.Urinary levels of this compound were altered in workers exposed to arsenic. researchgate.net
Inflammatory Disease StatesDetoxification of endogenously accumulated metabolites.Elevated in patients with certain idiopathic inflammatory myopathies, possibly to clear metabolites resulting from mitochondrial dysfunction. nih.gov

Analytical Methodologies for Isovalerylglucuronide Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Isovalerylglucuronide Analysis

Gas chromatography-mass spectrometry stands as a robust analytical tool for the determination of this compound, particularly in urine samples of individuals with isovaleric acidemia. nih.gov The inherent volatility and thermal stability of the analyte, or a derivatized form of it, are prerequisites for successful GC-MS analysis.

The identification of this compound using GC-MS is primarily based on its mass spectrum, which provides a unique fragmentation pattern that can be compared against spectral libraries for confirmation. nih.gov The retention time, the time it takes for the compound to pass through the chromatographic column, serves as an additional identifier. For quantification, stable isotope-labeled internal standards are often utilized to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. Calibration curves are generated by analyzing a series of standards with known concentrations to establish a linear relationship between the concentration and the instrument's response.

Due to the polar nature of glucuronides, derivatization is often a necessary step to increase their volatility and thermal stability for GC-MS analysis. youtube.comresearchgate.netgcms.cz A common approach involves a two-step process of methoximation followed by silylation. youtube.com Methoximation protects carbonyl groups, preventing the formation of multiple derivatives from a single compound, while silylation replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. youtube.com

Table 1: GC-MS Parameters for the Analysis of Derivatized Organic Acids

ParameterValue
Column DB-5MS (or equivalent)
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature 70°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Derivatization Reagents Methoxyamine hydrochloride, MSTFA

This table presents typical GC-MS parameters that can be adapted for the analysis of derivatized this compound, based on established methods for similar organic acids.

A significant challenge in the analysis of acyl glucuronides like this compound is their propensity to undergo intramolecular rearrangements, specifically acyl migration. currentseparations.comnih.govresearchgate.net This process involves the transfer of the isovaleryl group from the 1-β-O-position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups. currentseparations.com This can occur under physiological conditions and can also be influenced by the pH and temperature of the analytical process.

The formation of these isomeric forms can complicate chromatographic separation and lead to inaccurate quantification if not properly addressed. The different isomers may exhibit similar mass spectra but different retention times. Careful optimization of the derivatization and GC-MS conditions is crucial to either prevent this rearrangement or to chromatographically resolve the different isomers for accurate quantification. currentseparations.com Lowering the pH of the sample and maintaining low temperatures during sample preparation can help to minimize acyl migration. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is often the preferred method for the analysis of acyl glucuronides due to their polar and thermally labile nature, which can make GC-MS analysis challenging without derivatization. scispace.com LC-MS allows for the direct analysis of this compound in biological fluids with minimal sample preparation.

The separation of this compound from other matrix components is typically achieved using reversed-phase liquid chromatography. The detection and quantification are then performed by a mass spectrometer, which provides high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) is frequently used to enhance specificity by monitoring characteristic fragmentation patterns of the parent ion.

Table 2: LC-MS/MS Parameters for Acyl Glucuronide Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), negative mode
Mass Analyzer Triple Quadrupole or Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM)

This table outlines typical LC-MS/MS parameters suitable for the direct analysis of this compound in biological samples.

Integration of Multi-Omics Approaches for this compound Profiling

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are increasingly being used to understand the broader biological context of specific compounds like this compound.

Metabolomics, in particular, plays a crucial role in profiling this compound alongside a wide range of other metabolites in a biological system. This can reveal novel insights into the metabolic pathways affected by the accumulation of this compound in conditions like isovaleric acidemia. By integrating metabolomic data with genomic and proteomic data, researchers can gain a more complete picture of the disease's pathophysiology and identify potential biomarkers for diagnosis and therapeutic monitoring.

Furthermore, studying the gut microbiome through metagenomics and metabolomics can shed light on the contribution of gut bacteria to the production of isovaleric acid and its subsequent metabolism to this compound. This integrated approach can help in understanding the interplay between the host and its microbiome in health and disease.

Isovalerylglucuronide As a Biomarker in Physiological and Pathological States

Isovalerylglucuronide as a Metabolic Marker in Inborn Errors of Metabolism

This compound has emerged as a significant, albeit secondary, biomarker in the diagnosis and monitoring of specific inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). Its presence and concentration in urine provide valuable insights into the metabolic state of affected individuals, particularly during periods of metabolic stress.

Isovaleric Acidemia is a rare autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. wikipedia.orgrarediseases.org This enzymatic defect hinders the normal metabolism of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleric acid and its derivatives to toxic levels. wikipedia.orgbiocrates.com A characteristic feature of IVA is a distinctive odor of "sweaty feet," which is caused by the buildup of isovaleric acid. wikipedia.orgnewenglandconsortium.org The clinical presentation of IVA is variable, ranging from a severe, acute neonatal form with symptoms appearing within days of birth to a chronic, intermittent form with later onset. wikipedia.orgrarediseases.orgmdpi.com Symptoms of an acute metabolic crisis can include poor feeding, vomiting, seizures, and lethargy, which can progress to a coma if not treated. wikipedia.orgnewenglandconsortium.org

The primary detoxification pathway for the excess isovaleryl-CoA in IVA is conjugation with glycine (B1666218) to form isovalerylglycine, which is then excreted in the urine. nih.gov However, research has identified this compound as another urinary metabolite in patients with IVA. nih.govdntb.gov.ua The formation of this compound represents an additional, alternative detoxification mechanism. nih.gov This glucuronidation pathway becomes particularly relevant when the primary glycine conjugation system is overwhelmed or saturated. nih.gov The identification of this compound in urine, therefore, serves as a confirmation of the metabolic disturbance characteristic of IVA and highlights the body's efforts to eliminate the toxic accumulation of isovaleric acid. nih.gov

The excretion of this compound in the urine of individuals with Isovaleric Acidemia (IVA) appears to correlate with the severity of the metabolic state. Quantitative analysis of urine samples from patients with IVA has demonstrated that this compound is more likely to be excreted in significant amounts when the urinary excretion of 3-hydroxyisovaleric acid is also high. nih.gov Elevated levels of 3-hydroxyisovaleric acid are indicative of a more severe metabolic crisis, suggesting that the glucuronidation pathway is activated as a compensatory mechanism when the body is under significant metabolic stress and the primary glycine conjugation pathway is saturated. nih.gov

Therefore, the detection and quantification of this compound can serve as an indicator of the metabolic status of a patient with IVA. Its presence in higher concentrations suggests a more severe accumulation of isovaleric acid, reflecting a greater challenge to the body's detoxification systems. This correlation is valuable for clinicians in assessing the severity of a metabolic episode and in monitoring the effectiveness of treatment strategies aimed at reducing the toxic metabolite load.

Below is a data table summarizing the key metabolites in Isovaleric Acidemia and their correlation with disease severity.

MetaboliteBody FluidCorrelation with Disease Severity
IsovalerylglycineUrinePrimary diagnostic marker, elevated in both acute and chronic states.
Isovalerylcarnitine (B1198194)PlasmaKey marker for newborn screening and monitoring, levels reflect metabolic control.
3-Hydroxyisovaleric AcidUrineLevels increase significantly during acute metabolic decompensation, indicating severity.
This compound UrineExcretion increases with higher levels of 3-hydroxyisovaleric acid, suggesting a role in severe metabolic stress when glycine conjugation is saturated. nih.gov

This compound as a Metabolomic Indicator in Systemic Conditions

While the role of this compound is established in the context of Isovaleric Acidemia, its significance as a biomarker in other systemic conditions is still an area of ongoing research. The following sections explore the potential associations of this compound in various pathological and stress-related states.

Metabolomic studies in traumatic brain injury (TBI) have revealed significant alterations in various metabolic pathways, providing insights into the complex pathophysiology of this condition. nih.govnih.gov Research has shown changes in the levels of amino acids, lipids, and energy-related metabolites in both serum and cerebrospinal fluid following TBI. nih.govscholaris.ca However, based on the current scientific literature, there is no direct evidence to suggest that this compound is a specific biomarker for traumatic brain injury. While broad metabolomic profiling of TBI patients has been conducted, the focus has been on other classes of compounds, and this compound has not been identified as a key metabolite of interest in this context. nih.govnih.govscholaris.ca

Exposure to environmental toxins such as arsenic is known to induce significant metabolic disturbances in the body. nih.govbohrium.com Urinary metabolomics has been employed to identify potential biomarkers of arsenic exposure and to understand the underlying mechanisms of its toxicity. nih.govnih.gov These studies have identified various metabolites that are altered in response to arsenic exposure, reflecting changes in pathways such as oxidative stress and endocrine function. nih.govbohrium.com Nevertheless, the current body of research on the metabolomic impact of arsenic exposure does not specifically identify this compound as a biomarker. While the urinary metabolite profile is a key area of investigation in arsenic toxicology, this compound has not been reported as a significant finding in these studies. nih.govnih.gov

Psychological and physiological stress can induce widespread changes in the body's metabolic landscape. mdpi.comnih.gov Metabolomic studies have begun to uncover the intricate biochemical alterations that occur in response to stress, identifying shifts in amino acid, lipid, and carbohydrate metabolism. mdpi.comresearchgate.net These investigations aim to identify biomarkers that can objectively measure stress levels and predict stress-related health consequences. nih.govnih.gov At present, there is no scientific literature that directly links the presence or concentration of this compound to stress-related metabolic changes. While the field of stress metabolomics is expanding, research has not yet implicated this compound as a marker of the physiological response to stress. mdpi.comnih.govresearchgate.net

Molecular and Genetic Determinants Affecting Isovalerylglucuronide Metabolism

Genetic Defects Underlying Isovalerylglucuronide Metabolic Perturbations

The metabolism of isovaleryl-CoA, a key intermediate in the breakdown of the amino acid leucine (B10760876), is critically dependent on the enzyme isovaleryl-CoA dehydrogenase (IVD). Genetic defects in the gene encoding this enzyme lead to the condition known as isovaleric acidemia (IVA), an autosomal recessive inborn error of metabolism. nih.govnih.govyoutube.com In this disorder, the impaired activity of IVD causes the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid. medlineplus.govnih.gov The body attempts to detoxify this buildup by converting isovaleric acid into other compounds, a primary one being this compound, through a conjugation process. Therefore, perturbations in this compound levels are directly linked to genetic defects affecting the IVD enzyme.

Mutations in Isovaleryl-CoA Dehydrogenase (IVD) Gene

The human IVD gene is located on chromosome 15q14-15 and consists of 12 exons. nih.govjst.go.jp A deficiency in the IVD enzyme is caused by mutations within this gene. To date, nearly 100 different mutations in the IVD gene have been identified in individuals with isovaleric acidemia. medlineplus.gov These mutations are heterogeneous and encompass a variety of types that can significantly impact the enzyme's function.

The identified mutations include:

Missense Mutations: These are single-point mutations that result in the substitution of one amino acid for another in the protein sequence. An example is the c.149G>T mutation, which results in the substitution of Arginine with Leucine at position 21 (Arg21Leu). nih.govnih.gov Such changes can alter the enzyme's structure, stability, or ability to bind to its substrate.

Splicing Mutations: These mutations occur at the boundaries between exons and introns, disrupting the normal process of RNA splicing. This can lead to the exclusion of exons or the inclusion of introns in the final messenger RNA (mRNA), resulting in a non-functional or unstable protein. nih.gov Examples include c.144+1G>T in intron 1 and c.457-3_2CA>GG in intron 4, both of which have been shown to cause aberrant splicing. nih.gov

Nonsense Mutations: These mutations change an amino acid-coding codon into a stop codon, leading to premature termination of protein synthesis and the production of a truncated, non-functional enzyme.

Frameshift Mutations: These involve insertions or deletions of nucleotides that are not in multiples of three, shifting the reading frame of the genetic code and typically resulting in a completely different and non-functional protein product.

Some mutations prevent the cell from producing any functional enzyme, while others disrupt the enzyme's normal function to varying degrees. youtube.commedlineplus.gov The spectrum of mutations can also differ among various ethnic populations. nih.govjst.go.jp

Mutation Type Example Consequence
Missensec.149G>T (Arg21Leu)Alters a single amino acid, potentially affecting enzyme structure and function. nih.govnih.gov
Missensec.832A>G (Ser249Gly)Substitutes one amino acid for another, impacting protein stability or activity. nih.gov
Missensec.1135T>G (Phe350Val)Leads to an amino acid change that can affect the enzyme's function. nih.gov
Splicingc.144+1G>TOccurs in an intron and leads to abnormal splicing of the IVD RNA. nih.gov
Splicingc.457-3_2CA>GGAn intron variation that causes aberrant splicing, preventing correct protein formation. nih.gov

Impact of Genotype on this compound Production and Excretion

The genotype, or the specific combination of mutations in the IVD gene, directly influences the residual activity of the IVD enzyme, which in turn dictates the clinical and biochemical phenotype of isovaleric acidemia. nih.gov This has a direct impact on the production and subsequent excretion of this compound.

When the function of IVD is compromised due to biallelic mutations in the IVD gene, its substrate, isovaleryl-CoA, cannot be efficiently converted to 3-methylcrotonyl-CoA. nih.govjst.go.jp This leads to a toxic accumulation of isovaleryl-CoA and its derivative, isovaleric acid. medlineplus.gov The body utilizes alternative detoxification pathways to handle this excess. One of these major pathways is glucuronidation, where isovaleric acid is conjugated with glucuronic acid to form the more water-soluble and excretable compound, this compound.

The severity of the genotype determines the amount of this detoxification product.

Severe Genotypes: Individuals with mutations that result in a complete lack of IVD protein or enzyme activity (e.g., certain splicing or frameshift mutations) experience a more significant buildup of isovaleric acid. nih.gov Consequently, this leads to a higher rate of this compound production and excretion as the body attempts to clear the toxic metabolite.

Milder Genotypes: Patients with missense mutations that allow for some residual enzyme activity may have a less severe accumulation of isovaleric acid, particularly under normal metabolic conditions. nih.gov In these cases, the production and excretion of this compound would be correspondingly lower than in patients with severe genotypes, but still elevated compared to unaffected individuals.

Therefore, the amount of this compound excreted in the urine serves as an important biochemical marker that reflects the underlying severity of the IVD genotype. The genotype-phenotype correlation is crucial, as functional analysis of patient cells often reveals reduced IVD protein levels and enzyme activity consistent with the genetic findings. nih.govnih.gov

Cellular and Subcellular Localization of this compound-Associated Enzymes

The formation of this compound is a two-step metabolic process involving two distinct enzymes located in different subcellular compartments. The initial accumulation of the substrate (isovaleric acid) is due to a defect in a mitochondrial enzyme, while the final conjugation step occurs primarily in the endoplasmic reticulum.

The primary enzyme whose deficiency leads to the accumulation of isovaleryl-CoA is Isovaleryl-CoA Dehydrogenase (IVD) . genecards.org IVD is a mitochondrial matrix enzyme. jst.go.jpgenecards.orgwikigenes.org It is synthesized in the cytoplasm as a precursor protein and then transported into the mitochondria, where it is processed into its mature, active form. wikigenes.org Its localization within the mitochondrial matrix places it at the site of the third step in the catabolism of leucine. medlineplus.govjst.go.jp

The enzymes responsible for the conjugation of isovaleric acid with glucuronic acid are the UDP-glucuronosyltransferases (UGTs) . core.ac.ukfrontiersin.org UGTs are a superfamily of membrane-bound enzymes. core.ac.uk Their primary location is within the membranes of the endoplasmic reticulum (ER) , with the active site facing the lumen (the inside) of the ER. core.ac.ukfrontiersin.org This localization is crucial for their function, as it allows them to metabolize a wide array of both endogenous compounds (like bilirubin (B190676) and hormones) and exogenous substances (like drugs). researchgate.net In addition to the ER, certain UGT isoforms, such as UGT1A6 and UGT2B7, have also been identified in the nuclear membrane . nih.gov This dual localization suggests that these enzymes play a protective role in both the cytoplasm and the nucleus by detoxifying harmful compounds. nih.gov

Research Paradigms and Experimental Models for Isovalerylglucuronide Investigations

In Vitro Studies of Isovalerylglucuronide Biosynthesis and Catabolism

In vitro systems are fundamental for dissecting the biochemical processes of this compound synthesis (biosynthesis) and breakdown (catabolism) at the molecular level. These models allow researchers to study specific enzymatic reactions in a controlled environment, free from the complexities of a whole organism. The primary methodologies involve the use of subcellular fractions and cultured cells that contain the necessary enzymes for glucuronidation. nih.govnih.gov

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a common tool as they are rich in uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), the enzyme family responsible for glucuronidation. nih.govnih.gov By incubating HLMs with isovaleric acid and the co-factor uridine 5'-diphosphoglucuronic acid, researchers can generate sufficient quantities of this compound for structural elucidation and identification using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov Additionally, preparations of fresh or cryopreserved hepatocytes (liver cells) offer a more complete model, as they contain the full complement of metabolic enzymes and co-factors, providing a more accurate prediction of in vivo metabolic clearance. nih.gov Such systems are crucial for identifying which specific UGT isoforms are responsible for the conjugation of isovaleric acid. nih.gov

In Vitro ModelPrimary Application in this compound ResearchKey Findings Enabled
Human Liver Microsomes (HLMs)Biosynthesis of this compound for identification and characterization. nih.govStructural confirmation of the metabolite; Identification of UGT enzymes involved. nih.gov
Cryopreserved HepatocytesStudying the kinetics of this compound formation and predicting metabolic clearance. nih.govAccurate prediction of hepatic clearance; Understanding the rate of biosynthesis.
Expressed UGT EnzymesPinpointing the specific UGT isoform(s) responsible for conjugating isovaleric acid. nih.govDetermination of enzyme specificity and potential for drug-metabolite interactions.

Application of Animal Models in this compound Research

Animal models are indispensable for studying the systemic role of this compound, as they allow for the investigation of metabolic pathways within a complete physiological system. criver.com Murine models, such as mice and rats, are frequently used due to their genetic similarity to humans and their amenability to genetic manipulation. criver.com

The primary metabolic role of this compound is detoxification. nih.gov Animal models are instrumental in confirming and quantifying the importance of this pathway relative to other detoxification mechanisms. In conditions like isovaleric acidemia, the primary pathway for leucine (B10760876) breakdown is impaired, leading to a buildup of toxic isovaleric acid. medlineplus.govnih.gov The body compensates by using alternative detoxification routes, primarily conjugation with glycine (B1666218) to form isovalerylglycine and with L-carnitine to form isovalerylcarnitine (B1198194). nih.govresearchgate.net

Studies in patients have suggested that glucuronidation becomes a significant detoxification mechanism when the glycine conjugation system is saturated. nih.gov Animal models of IVA can be used to test this hypothesis directly. By administering a leucine load to these animals, researchers can induce a state of metabolic stress and measure the urinary excretion of isovalerylglycine, isovalerylcarnitine, and this compound. researchgate.net This allows for the elucidation of the metabolic flux through each pathway and clarifies the role of glucuronidation as a secondary, or overflow, detoxification route. nih.gov

Animal Model TypeResearch ApplicationMetabolic Question Addressed
Wild-Type Rodent ModelsBaseline metabolic studies under leucine load.What is the basal level of this compound excretion?
IVA Genetic Knockout/Knock-in ModelsSimulating metabolic crisis seen in human IVA. tsinghua-gd.orgHow does the flux through the glucuronidation pathway change when primary pathways are impaired?
Non-human Primate ModelsConfirming metabolic pathways in a species phylogenetically closer to humans. nih.govIs the role of this compound as a detoxification metabolite conserved across species?

Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). medlineplus.govnih.gov This deficiency blocks the normal catabolism of the amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives. nih.gov

Genetically engineered animal models, typically mice with a knockout of the IVD gene, are critical for studying the pathophysiology of IVA and for elucidating the complete network of metabolic consequences. tsinghua-gd.org These models replicate the human disease by accumulating isovaleric acid and its conjugates. nih.gov By analyzing the blood, urine, and tissues of these animals, researchers can identify and quantify all the metabolites that are upregulated as a result of the IVD deficiency. The identification of this compound in the urine of IVA patients was a key step in understanding this alternative pathway. nih.gov Animal models allow for a more controlled investigation into how the production of this metabolite changes with diet, age, and metabolic stress, thereby helping to fully elucidate the pathway's role in the context of this genetic disease. rarediseases.org

Feature of Isovaleric Acidemia (IVA)Contribution of Animal Models
Genetic Basis Models with targeted mutations in the IVD gene confirm its role in the disease. nih.govtsinghua-gd.org
Biochemical Phenotype Allow for the characterization of accumulated metabolites, including isovaleric acid, isovalerylglycine, and this compound. nih.govnih.gov
Pathway Elucidation Enable controlled studies (e.g., leucine challenge) to trace the flow of metabolites and confirm the function of secondary detoxification pathways like glucuronidation. researchgate.net

Q & A

Basic: What are the optimal chromatographic conditions for quantifying isovalerylglucuronide in biological samples?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for IVG quantification. Key parameters include:

  • Column selection : Use a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particles) to improve resolution .
  • Mobile phase : A gradient of 0.1% formic acid in water (aqueous) and acetonitrile (organic) enhances ionization efficiency .
  • Ionization mode : Electrospray ionization (ESI) in negative mode is preferred due to IVG’s glucuronide moiety .
  • Validation : Ensure specificity (no matrix interference), linearity (R² > 0.99), and accuracy (85–115% recovery) .

Table 1 : Comparison of LC-MS/MS Parameters for IVG Detection

ParameterTypical Range/ValueKey Reference
LOD0.1–0.5 ng/mL
LOQ0.5–1.0 ng/mL
Intra-day precision<10% RSD

Basic: How does hepatic function influence this compound accumulation in metabolic studies?

Methodological Answer:
IVG is a detoxification metabolite of isovaleric acid, primarily formed in the liver. To study hepatic effects:

  • Use in vitro hepatocyte models (primary human hepatocytes or HepG2 cells) to assess glucuronidation kinetics under varying CYP450/UGT activity conditions .
  • In clinical cohorts, stratify participants by liver function markers (e.g., ALT, AST) and correlate with serum/urinary IVG levels via multivariate regression .

Advanced: How can researchers address variability in IVG quantification across different analytical platforms?

Methodological Answer:
Variability arises from differences in extraction protocols and instrument calibration. Mitigation strategies include:

  • Standardized extraction : Optimize pH (6.5–7.5) and solvent polarity (e.g., methanol:water = 70:30) to maximize recovery .
  • Cross-platform validation : Compare results from LC-MS/MS, GC-MS, and immunoassays using NIST-certified reference materials .
  • Interlaboratory studies : Share blinded samples across labs to identify systematic biases .

Table 2 : Recovery Rates of IVG Under Different Extraction Conditions

Solvent SystempHRecovery (%)Reference
Methanol:Water (70:30)7.092 ± 3
Acetonitrile:Water (80:20)6.585 ± 5

Advanced: How to resolve contradictions in studies reporting IVG’s association with mitochondrial dysfunction?

Methodological Answer:
Discrepancies may stem from model systems or confounding variables. Solutions:

  • Meta-analysis : Pool data from in vivo (rodent) and in vitro (mitochondrial isolates) studies, adjusting for covariates like dose and exposure duration .
  • Mechanistic studies : Use isotopically labeled IVG (e.g., ¹³C-IVG) to track its incorporation into mitochondrial membranes via radiolabel tracing .
  • Control for comorbidities : In clinical data, exclude participants with concurrent metabolic disorders (e.g., diabetes) that independently affect mitochondria .

Advanced: What experimental designs are recommended to study IVG’s interaction with gut microbiota-derived metabolites?

Methodological Answer:

  • Co-culture systems : Combine human fecal microbiota (anaerobic conditions) with IVG in a bioreactor to monitor microbial degradation products via untargeted metabolomics .
  • Gnotobiotic models : Colonize germ-free mice with defined bacterial strains (e.g., Bacteroides spp.) and measure IVG metabolism rates using targeted LC-MS .
  • Dose-response studies : Vary IVG concentrations (0.1–10 mM) to assess threshold effects on microbial growth kinetics .

Basic: What are the critical steps in validating a new immunoassay for IVG detection?

Methodological Answer:

  • Antibody specificity : Test cross-reactivity with structurally similar glucuronides (e.g., valproylglucuronide) using competitive ELISA .
  • Matrix effects : Compare IVG spiked into plasma vs. buffer to quantify signal suppression/enhancement .
  • Long-term stability : Assess IVG degradation in stored samples (-80°C) over 6–12 months .

Advanced: How to design a longitudinal study assessing IVG as a biomarker for inborn errors of metabolism?

Methodological Answer:

  • Cohort selection : Enroll neonates with suspected organic acidemias and collect dried blood spots (DBS) at multiple timepoints .
  • Data normalization : Express IVG levels relative to creatinine or specific gravity to account for urinary dilution .
  • Statistical power : Use G*Power software to calculate sample size based on effect size (Cohen’s d ≥ 0.8) and α = 0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.